

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B072121**

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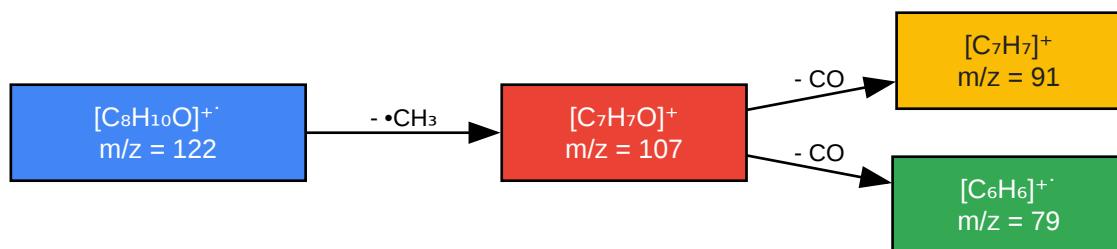
This guide provides an in-depth analysis of the spectroscopic data of **2,3-dimethylphenol** (also known as 2,3-xylenol), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles and experimental considerations.

Introduction: The Molecular Profile of 2,3-Dimethylphenol

2,3-Dimethylphenol ($C_8H_{10}O$) is an aromatic organic compound featuring a phenol ring substituted with two methyl groups at positions 2 and 3.^{[1][2]} Its structural nuances dictate its chemical reactivity and physical properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for quality control in its applications. This guide will dissect the information revealed by 1H NMR, ^{13}C NMR, IR, and MS techniques, providing a comprehensive spectroscopic signature of this molecule.

Before handling, it is crucial to be aware of the safety precautions for **2,3-Dimethylphenol**. It is a corrosive substance that can cause severe skin burns and eye damage.^{[3][4][5]} It is also toxic if swallowed or in contact with skin.^{[3][6]} Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area.^{[3][6][7]}

Molecular Structure:



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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072121#spectroscopic-data-of-2-3-dimethylphenol-nmr-ir-ms>

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